molecular formula C19H26N4O2 B11032452 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one CAS No. 886153-87-3

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B11032452
CAS No.: 886153-87-3
M. Wt: 342.4 g/mol
InChI Key: CNOZUQVFWLTYKN-UHFFFAOYSA-N
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Description

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and pyrimidinone moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

886153-87-3

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H26N4O2/c1-4-6-17-14(2)20-19(21-18(17)24)23-11-9-22(10-12-23)15-7-5-8-16(13-15)25-3/h5,7-8,13H,4,6,9-12H2,1-3H3,(H,20,21,24)

InChI Key

CNOZUQVFWLTYKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C

solubility

4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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